![molecular formula C10H7BrN2O B2795452 1-(3-Bromophenyl)pyrazole-4-carbaldehyde CAS No. 294877-43-3](/img/structure/B2795452.png)
1-(3-Bromophenyl)pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It has a molecular weight of 251.08 . The IUPAC name for this compound is 1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazole compounds, including 1-(3-Bromophenyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)pyrazole-4-carbaldehyde consists of a pyrazole ring attached to a bromophenyl group at the 1-position and a carbaldehyde group at the 4-position .Chemical Reactions Analysis
Pyrazoles, including 1-(3-Bromophenyl)pyrazole-4-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Scientific Research Applications
Anti-Arrhythmia Agent
- Role of 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde (BH) :
Anticancer Activity
- Activity : These analogs exhibit anticancer properties, although further studies are needed to explore their efficacy and mechanisms .
Crystal Structure Determination
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to targetmitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Mode of Action
It’s likely that the compound interacts with its targets throughelectrophilic substitution , a common mechanism for aromatic compounds . This involves the compound donating an electron pair to form a new bond with its target, potentially altering the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related toarrhythmias
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, provides some insight into the potential pharmacokinetics of 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde . The study found that the maximum concentration (Cmax) of the compound in rat plasma reached 568.65 ± 122.14 ng/mL approximately 1 hour after oral administration . The compound was also found to be rapidly cleared from the blood circulatory system, with a half-life of 1.62 ± 0.18 hours . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
properties
IUPAC Name |
1-(3-bromophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYYLDABMLQSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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